molecular formula C17H25N3O3 B8016187 4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8016187
M. Wt: 319.4 g/mol
InChI Key: RYTGJDOLWCYUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzoyl group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-(aminomethyl)benzoate, which is then reacted with piperazine-1-carboxylic acid under specific conditions to yield the desired compound . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of the kinase enzyme, thereby inhibiting its activity. This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-Aminomethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)14-6-4-13(12-18)5-7-14/h4-7H,8-12,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTGJDOLWCYUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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